molecular formula C16H21N3O3S B11020417 N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide

Cat. No.: B11020417
M. Wt: 335.4 g/mol
InChI Key: BNXLNAWYQUHMMU-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C16H21N3O3S/c1-10-7-11(20)8-14(22)19(10)6-5-13(21)18-15-17-12(9-23-15)16(2,3)4/h7-9,20H,5-6H2,1-4H3,(H,17,18,21)

InChI Key

BNXLNAWYQUHMMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=NC(=CS2)C(C)(C)C)O

Origin of Product

United States

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide, with CAS Number 1574473-36-1, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₃S
Molecular Weight335.4 g/mol
CAS Number1574473-36-1

The compound's biological activity can be attributed to its structural features that allow it to interact with various biological targets. The thiazole moiety contributes to its ability to inhibit specific proteases, while the pyridine derivative enhances its interaction with cellular targets.

Protease Inhibition

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibition of the SARS-CoV 3CL protease. The inhibition was assessed using fluorometric assays, revealing IC₅₀ values that indicate potent inhibitory effects against viral proteases .

Anticonvulsant Activity

Research has shown that thiazole-containing compounds can possess anticonvulsant properties. For instance, compounds structurally related to our target compound have been tested in picrotoxin-induced convulsion models, demonstrating significant protective effects .

Cytotoxicity Studies

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The structure's modifications impact the cytotoxicity levels significantly. For example, the presence of specific substituents on the thiazole and pyridine rings enhances the compound’s anti-cancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole and pyridine moieties can lead to varying degrees of biological activity. The presence of hydrophobic groups appears to enhance the interaction with target proteins, thereby increasing potency .

Case Studies

  • Case Study: SARS-CoV Protease Inhibition
    • Objective: To evaluate the inhibition of SARS-CoV 3CL protease.
    • Method: Fluorometric assays were conducted to determine IC₅₀ values.
    • Results: Compounds similar to this compound demonstrated IC₅₀ values in the low micromolar range, indicating strong inhibitory potential .
  • Case Study: Anticancer Activity
    • Objective: To assess cytotoxic effects on A549 human lung adenocarcinoma cells.
    • Method: MTT assays were performed to evaluate cell viability.
    • Results: The compound exhibited significant cytotoxicity with an IC₅₀ value lower than that of standard chemotherapeutics .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H21N3O3SC_{16}H_{21}N_{3}O_{3}S and a molecular weight of 335.4 g/mol. Its structure features a thiazole ring, a pyridine derivative, and a propanamide moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes or interference with cell wall synthesis .

Anticancer Potential

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide has been investigated for its anticancer properties. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structural motifs have shown efficacy against human breast cancer cell lines (MCF7) and other cancer types through various cytotoxicity assays .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, targeting specific pathways crucial for cancer cell survival or microbial resistance. This is particularly relevant in the context of drug resistance where traditional antibiotics fail to act effectively against resistant strains .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally related to this compound. The results indicated promising activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In another study focused on anticancer activity, derivatives similar to the compound were tested against multiple human cancer cell lines. The findings revealed that certain modifications to the thiazole structure enhanced cytotoxic effects significantly, highlighting the importance of structural optimization in drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.